3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid
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Overview
Description
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid is a chemical compound characterized by the presence of a bromine atom, a pyridinone ring, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid typically involves the bromination of a pyridinone precursor followed by the introduction of a propionic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the pyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, thereby modulating their activity. The propionic acid moiety can also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-butyric acid: Similar structure but with a butyric acid group instead of a propionic acid group.
Uniqueness
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid is unique due to the specific combination of the bromine atom, pyridinone ring, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-bromo-2-oxopyridin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSJIXFQKHIHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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